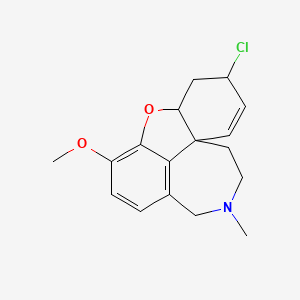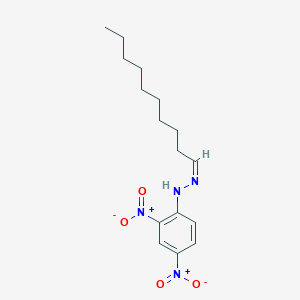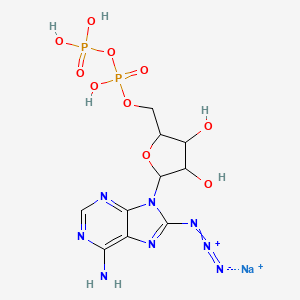
8-Azidoadenosine-5'-O-diphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azidoadenosine-5’-O-diphosphate sodium salt is a modified form of adenosine diphosphate (ADP) where an azido group is introduced at the 8th position of the adenine nucleobase. This compound is often referred to as a “clickable” form of ADP due to its utility in click chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of azidating agents under controlled temperature and pH conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production methods for 8-Azidoadenosine-5’-O-diphosphate sodium salt are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
8-Azidoadenosine-5’-O-diphosphate sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Reactions: The azido group is highly reactive in click chemistry, particularly in azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 8-Azidoadenosine-5’-O-diphosphate sodium salt include copper catalysts for click reactions and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in click reactions, the product is typically a triazole derivative .
Scientific Research Applications
8-Azidoadenosine-5’-O-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label for studying protein interactions and enzyme mechanisms.
Biology: Employed in the study of purinergic receptors and nucleotide-binding proteins.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of complex molecules and materials through click chemistry.
Mechanism of Action
The mechanism of action of 8-Azidoadenosine-5’-O-diphosphate sodium salt involves its interaction with nucleotide-binding proteins and enzymes. The azido group allows for the formation of covalent bonds with target molecules upon activation by light or other stimuli, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
8-Azidoadenosine-5’-O-triphosphate sodium salt: Another clickable form of ATP with similar applications in photoaffinity labeling and click chemistry.
8-Azidoadenosine-5’-O-monophosphate sodium salt: A clickable form of AMP used in similar research applications.
Uniqueness
8-Azidoadenosine-5’-O-diphosphate sodium salt is unique due to its specific modification at the 8th position of the adenine nucleobase, which provides distinct reactivity and utility in click chemistry and photoaffinity labeling .
Properties
Molecular Formula |
C10H14N8NaO10P2+ |
|---|---|
Molecular Weight |
491.20 g/mol |
IUPAC Name |
sodium;[5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N8O10P2.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);/q;+1 |
InChI Key |
NAIPNMIGSDVODT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)
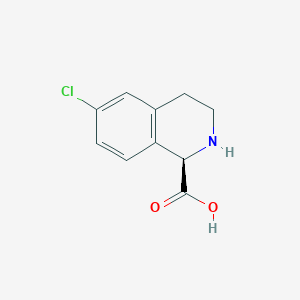
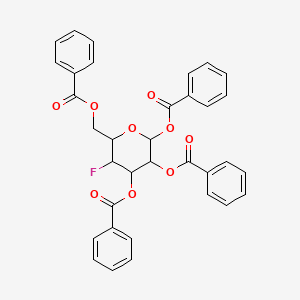


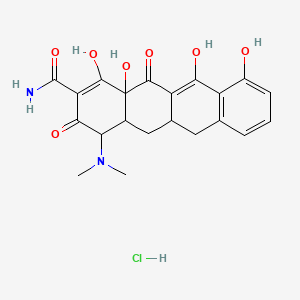
![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
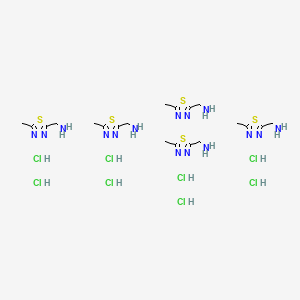

![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
